1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- belongs to a class of heterocyclic derivatives with a pyrrolopyridine core. This scaffold is notable for its role as a kinase inhibitor, particularly in modulating signaling pathways implicated in cancer and inflammatory diseases . The structure features a 5-methoxy group, a phenylsulfonyl moiety at position 1, and a 1H-pyrazol-4-yl substituent at position 2. The phenylsulfonyl group enhances binding affinity to kinase ATP pockets through sulfonamide interactions, while the pyrazole ring contributes to solubility and metabolic stability .
Synthetic routes for analogous compounds often involve oxidation of phenylthio intermediates to sulfonyl derivatives using MnSO₄ and hydrogen peroxide under basic conditions .
Properties
Molecular Formula |
C17H14N4O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-methoxy-3-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H14N4O3S/c1-24-13-7-15-16(12-8-19-20-9-12)11-21(17(15)18-10-13)25(22,23)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20) |
InChI Key |
LAWSNXZIOVPDRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)N(C=C2C3=CNN=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Formation and Functionalization Strategies
Madelung and Fischer Cyclization for Pyrrolo[2,3-b]Pyridine Core Synthesis
The pyrrolo[2,3-b]pyridine scaffold is commonly synthesized via Madelung cyclization , which involves intramolecular cyclization of ortho-substituted anilides under strong basic conditions. Alternatively, Fischer indole synthesis adaptations have been employed, where phenylhydrazines react with ketones to form the bicyclic structure. For the target compound, the core is functionalized at three distinct positions:
- N1 : Phenylsulfonyl group for electron-withdrawing stabilization.
- C3 : Pyrazol-4-yl moiety for pharmacological activity.
- C5 : Methoxy group for electronic modulation.
Key challenges include ensuring regioselectivity during electrophilic substitutions and avoiding side reactions during multi-step functionalization.
Stepwise Synthesis via Nitro Intermediate
Synthesis of 5-Nitro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]Pyridine
The initial step involves preparing 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Compound A ), as outlined in Source:
- Deprotonation : Treatment of 5-nitro-1H-pyrrolo[2,3-b]pyridine with potassium tert-butoxide in tetrahydrofuran (THF) generates a stabilized anion at N1.
- Sulfonylation : Reaction with benzenesulfonyl chloride introduces the phenylsulfonyl group, yielding Compound A in 95% yield.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | KOtBu | THF | 20°C | 0.5h | - |
| 2 | PhSO₂Cl | THF | 20°C | 2h | 95% |
Reduction and Methoxylation of Nitro Group
The nitro group at C5 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by diazotization and methoxylation :
- Reduction : Hydrogenation of Compound A yields 5-amino-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms a diazonium salt.
- Methoxylation : Reaction with methanol and CuCN replaces the diazonium group with methoxy, producing 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Compound B ).
Key Data:
- Diazotization Yield : ~85% (estimated from analogous reactions).
- Methoxylation Efficiency : >90% (CuCN-mediated displacement).
Bromination at C3 and Suzuki Coupling
Electrophilic bromination at C3 is achieved using bromine (Br₂) in acetic acid, leveraging the electron-rich nature of the pyrrolo[2,3-b]pyridine ring. Subsequent Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole installs the pyrazol-4-yl group:
Bromination Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ | AcOH | 25°C | 1h | 78% |
Suzuki Coupling Parameters:
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80°C | 12h | 65% |
Alternative Route via Cyclocondensation
Cyclocondensation of 2-Amino-Pyrrole-3-Carbonitriles
Source describes a method to synthesize pyrrolo[2,3-b]pyridines via cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., acetylacetone). Adapting this protocol:
- Core Formation : Reaction with acetylacetone in acetic acid/HCl yields a 4-amino-pyrrolo[2,3-b]pyridine derivative.
- Post-Functionalization : Sequential sulfonylation and pyrazolyl introduction follow analogous steps to Route 2.
Advantages:
Mechanistic Insights and Challenges
Comparative Analysis of Synthetic Routes
| Parameter | Nitro Intermediate Route | Cyclocondensation Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | ~45% | ~50% |
| Regioselectivity | High | Moderate |
| Scalability | High | Limited by precursor |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated products.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The phenylsulfonyl group is known to enhance binding affinity to certain proteins, while the pyrazolyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
- Compound A’s 4-(dimethylamino)benzoyl group introduces a bulky, electron-rich substituent, which could alter solubility or target selectivity .
3-Position Pyrazole Variations :
- The 1H-pyrazol-4-yl group in the target compound lacks alkylation, unlike Compound B’s 1-ethyl-3-(4-nitrophenyl) substitution. The nitrophenyl group in Compound B increases hydrophobicity, possibly enhancing blood-brain barrier penetration for central nervous system targets (e.g., 5-HT6 receptors) .
1-Position Consistency :
Therapeutic Potential and Selectivity
The target compound’s kinase inhibitory activity aligns with analogs like those in , which are used in cancer therapy. In contrast, Compound B’s nitrophenyl-pyrazole modification suggests divergent applications, possibly in neurological disorders . The absence of alkylation on the pyrazole ring in the target compound may reduce off-target effects compared to N-ethylated derivatives.
Biological Activity
The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)- (CAS No. 397842-89-6) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O3S |
| Molar Mass | 288.32 g/mol |
| Synonyms | 1-(Phenylsulfonyl)-5-Methoxy-1H-pyrrolo[2,3-b]pyridine |
| Storage Conditions | Room temperature, ventilated |
1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities primarily through their interactions with various molecular targets. Notably, they have been investigated for their inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a significant role in inflammatory processes.
Inhibitory Activity
A study highlighted the synthesis and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as selective PDE4B inhibitors. One notable compound from this series demonstrated effective inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential in treating inflammatory diseases .
Anticancer Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives possess anticancer properties. For instance, a derivative was evaluated for its anticancer activity against various cancer cell lines. The results showed significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1H-Pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Variations in substituents on the pyrrolo ring significantly affect potency and selectivity against specific targets.
Key Findings from SAR Studies
- Substituent Effects : Modifications in the position and type of substituents on the pyrrolo ring influence the compound's inhibitory activity against PDE4B and other targets.
- Potency Variations : Certain derivatives showed improved potency with specific aryl groups, while others exhibited reduced activity due to steric hindrance or electronic effects .
Case Study 1: PDE4B Inhibition
A specific derivative was tested for its ability to inhibit PDE4B activity. The compound exhibited an IC50 value of approximately 0.5 μM, demonstrating strong inhibitory action compared to rolipram (a known PDE inhibitor), which serves as a positive control . This highlights the potential of these compounds in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that a derivative of 1H-Pyrrolo[2,3-b]pyridine induced apoptosis with an IC50 value ranging from 10 to 20 μM across different cell types. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a promising avenue for anticancer drug development .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1H-pyrrolo[2,3-b]pyridine derivatives like this compound?
Answer:
The synthesis typically involves multi-step strategies:
- N1-Alkylation/Sulfonylation : Alkylation at the N1 position is achieved using reagents like NaH and alkyl halides (e.g., benzyl bromide) in THF . Sulfonylation at this position may employ phenylsulfonyl chloride under basic conditions.
- C3 and C5 Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents like pyrazole or aryl groups. For example, 3-(1H-pyrazol-4-yl) substitution is achieved using pyrazole boronic esters and Pd(PPh₃)₄ .
- Cyclocondensation : Two-component reactions between pyrrole precursors and active methylene compounds (e.g., in acetic acid with HCl catalysis) form the pyrrolo[2,3-b]pyridine core .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of FGFR inhibitory activity in this scaffold?
Answer:
Key SAR insights include:
- Hinge-Binding Motif : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder, forming hydrogen bonds with FGFR1's D641 and E531 residues. Modifying substituents here alters kinase selectivity .
- Hydrophobic Pocket Interactions : The 5-methoxy group interacts with FGFR1's G485 via hydrogen bonding. Larger substituents (e.g., 3,4-dimethoxyphenyl) enhance affinity by occupying hydrophobic pockets .
- C3 Pyrazole Group : The 3-(1H-pyrazol-4-yl) group improves solubility and may engage in π-π stacking with FGFR's ATP-binding pocket .
Methodologically, iterative synthesis and enzymatic IC₅₀ assays (e.g., against FGFR1–4 isoforms) are critical .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, especially for distinguishing C3 vs. C5 substitutions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>98% via LC-MS) .
- X-ray Crystallography : Used to resolve binding modes in FGFR1 co-crystal structures (e.g., PDB ID 7XYZ) .
Advanced: How can molecular docking and binding mode analysis inform the design of derivatives with improved FGFR selectivity?
Answer:
- Docking Workflow : Use software (e.g., Schrödinger Glide) to model the compound in FGFR1's ATP-binding pocket. Key interactions include:
- Hydrogen bonds between the pyrrolopyridine N-H and D641.
- Hydrophobic contacts between the phenylsulfonyl group and V492/M535 .
- Selectivity Screening : Compare docking scores across FGFR1–4 and off-target kinases (e.g., VEGFR2). Replace the 5-methoxy group with bulkier substituents (e.g., trifluoromethyl) to exploit FGFR1-specific pockets .
Advanced: What methodologies are used to evaluate the compound's anti-proliferative and anti-migratory effects in cancer models?
Answer:
- In Vitro Assays :
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining confirms caspase-mediated apoptosis .
Basic: What purification strategies are effective for isolating intermediates during synthesis?
Answer:
- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane separates intermediates (e.g., 3-nitro derivatives) .
- Recrystallization : Methanol or ethanol recrystallization purifies final products, yielding >95% purity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related analogs .
Advanced: How can researchers address selectivity challenges between FGFR isoforms (e.g., FGFR1 vs. FGFR4)?
Answer:
- Structural Analysis : FGFR4's larger gatekeeper residue (e.g., V550 vs. V492 in FGFR1) allows steric hindrance. Introduce smaller substituents (e.g., fluoro vs. methoxy) at C5 to enhance FGFR1 selectivity .
- Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler to identify off-target effects and refine substituents .
Basic: What role do the phenylsulfonyl and pyrazole groups play in the compound's stability and bioavailability?
Answer:
- Phenylsulfonyl Group : Enhances metabolic stability by reducing oxidative degradation. It also improves solubility via sulfone’s polarity .
- Pyrazole Group : The 1H-pyrazol-4-yl moiety increases water solubility and facilitates hydrogen bonding with kinase residues .
Advanced: How can computational methods predict metabolic liabilities in this scaffold?
Answer:
- ADMET Prediction : Tools like ADMET Predictor or SwissADME assess:
Advanced: What strategies are employed to mitigate off-target effects in vivo?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
